Avosentan

Vue d'ensemble

Description

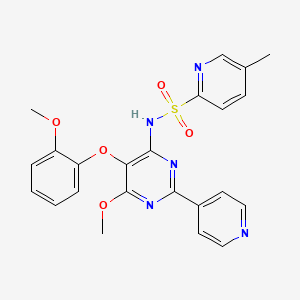

Avosentan, also known as SPP301, is a potent and highly selective ET [A] receptor blocker . It has been clinically investigated for its potential use in diabetic nephropathy . The molecular formula of Avosentan is C23H21N5O5S .

Molecular Structure Analysis

The IUPAC name for Avosentan is N - [6-methoxy-5- (2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide . The molecular weight of Avosentan is 479.5 g/mol .Chemical Reactions Analysis

Avosentan has been found to have an effect on the concentration levels of ethinylestradiol and progesterone . This suggests that it may influence the pharmacokinetics of steroid oral contraceptives .Physical And Chemical Properties Analysis

Avosentan is a small molecule . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Treatment of Diabetic Nephropathy

Avosentan has been studied for its potential in treating overt diabetic nephropathy . In the short term, it has shown to reduce proteinuria significantly . However, its long-term benefits in preventing the progression of renal function loss remain uncertain. The ASCEND study specifically looked at Avosentan’s effects on the progression of overt diabetic nephropathy in a controlled trial .

Reduction of Albuminuria

In the context of diabetic kidney disease (DKD), Avosentan has demonstrated a notable reduction in albuminuria. The ASCEND trial reported a median reduction in albumin-to-creatinine ratio (ACR) by 44.3% for the 25 mg/d dose and 49.3% for the 50 mg/d dose compared to placebo . This suggests a significant nephroprotective role of Avosentan in DKD.

Cardiovascular Risk Management

Despite its renal benefits, Avosentan’s application in cardiovascular risk management is limited due to an observed increase in cardiovascular events during the trial. The trial was terminated early because of this excess of cardiovascular events, indicating a need for caution when considering Avosentan for patients with cardiovascular risks .

Molecular Targeting in Nephroprotection

Avosentan acts as an endothelin receptor antagonist, which is a molecular target for novel therapeutics in nephroprotection. It is part of a new era of precision-medicine approaches that aim to improve renal outcomes based on specific molecular mechanisms .

Fluid Overload and Congestive Heart Failure Management

One of the adverse effects noted with Avosentan is fluid overload and congestive heart failure. This has led to a significant number of trial participants discontinuing the medication. This aspect of Avosentan’s profile is crucial for managing patients with a predisposition to fluid retention or heart failure .

Endothelin A Receptor Antagonism

Avosentan is a synthetic compound that selectively antagonizes endothelin A (ET-A) receptors. This mechanism is particularly relevant in the treatment of conditions where ET-A receptor activity contributes to disease pathology, such as certain types of renal diseases .

Potential in Precision Medicine

The therapeutic options linked to Avosentan’s mechanism of action, including its role as an endothelin receptor antagonist, position it as a potential candidate in precision medicine. It could be tailored to individual patient profiles to enhance the quality of life for individuals with specific renal conditions .

Research Tool in Pharmacology

Beyond its clinical applications, Avosentan serves as a valuable research tool in pharmacology to understand the role of endothelin receptors in various diseases. Its selective antagonism allows for the exploration of endothelin’s physiological and pathological roles in human health .

Mécanisme D'action

Target of Action

Avosentan is a potent and highly selective blocker of the Endothelin-1 receptor (ET[A]) . The Endothelin-1 receptor plays a crucial role in vasoconstriction and is implicated in various cardiovascular disorders and diabetic nephropathy .

Mode of Action

Avosentan interacts with the Endothelin-1 receptor, blocking its action . This interaction influences the concentration levels of ethinylestradiol and progesterone . As a result, it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment .

Biochemical Pathways

It is known that the drug has an effect on the endothelin-1 receptor, which plays a significant role in vasoconstriction . By blocking this receptor, Avosentan can potentially influence various biochemical pathways related to cardiovascular function and diabetic nephropathy .

Pharmacokinetics

It is known that avosentan can influence the pharmacokinetics of steroid oral contraceptives .

Result of Action

Avosentan has been shown to have significant effects at the molecular and cellular level. For example, in a mouse model of accelerated diabetic nephropathy and atherosclerosis, high-dose Avosentan treatment significantly attenuated the glomerulosclerosis index, mesangial matrix accumulation, and glomerular accumulation of the matrix proteins collagen IV . It also reduced the renal expression of genes encoding connective tissue growth factor, vascular endothelial growth factor, transforming growth factor β, and nuclear factor κB (p65 subunit) . Furthermore, high-dose Avosentan treatment was also associated with reduced expression of the genes for ETA, ETB, and angiotensin receptor 1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Avosentan. For example, fluid retention and edema have been identified as major side effects of endothelin receptor antagonists like Avosentan . This suggests that the body’s fluid balance can significantly impact the drug’s effectiveness and safety profile .

Propriétés

IUPAC Name |

N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLTKFZAOSWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183330 | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment. | |

| Record name | SPP 301 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Avosentan | |

CAS RN |

290815-26-8 | |

| Record name | Avosentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

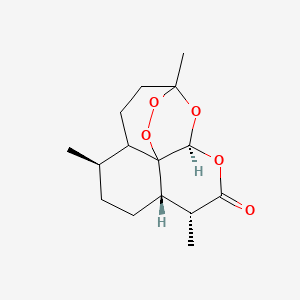

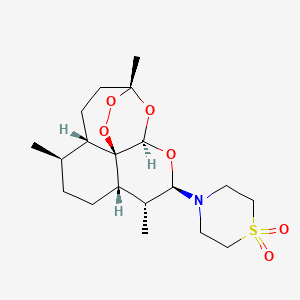

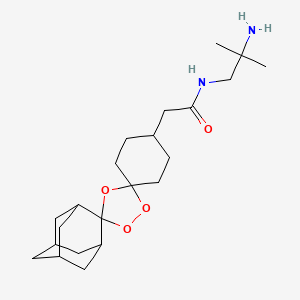

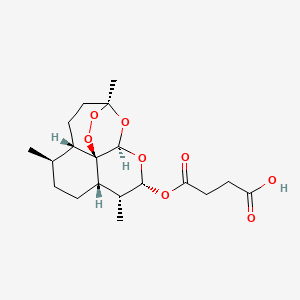

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

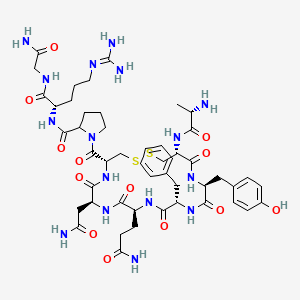

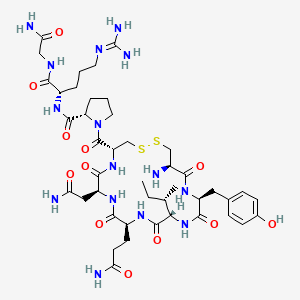

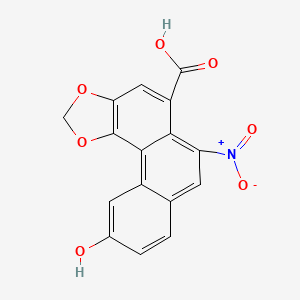

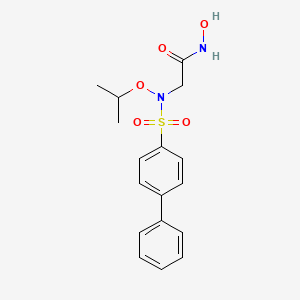

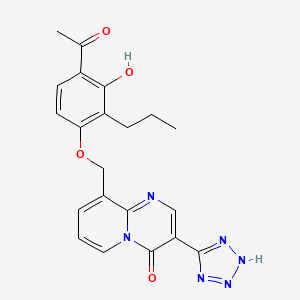

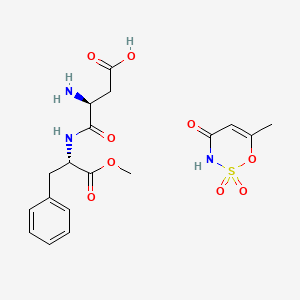

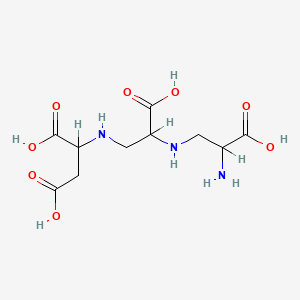

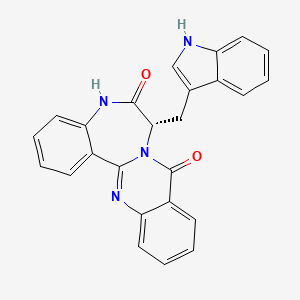

Feasible Synthetic Routes

Q & A

ANone: Avosentan is a potent and selective endothelin A (ETA) receptor blocker. [, , , ] Endothelin-1 (ET-1), acting primarily through ETA receptors, is a potent vasoconstrictor and also contributes to inflammation, proliferation, and fibrosis in the kidneys. [, , , ] By blocking ETA receptors, avosentan aims to inhibit these detrimental effects.

ANone: Avosentan has been shown to significantly reduce albuminuria in patients with diabetic nephropathy, even when added on top of standard treatment with angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin II receptor blockers (ARBs). [, , , , , ] This effect is attributed to its ability to counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects of ET-1 in the kidneys. [, , ]

ANone: While the provided research abstracts don't mention specific computational studies on avosentan, they highlight the importance of understanding individual pharmacokinetic variations and optimizing drug doses for efficacy and safety. [] This suggests that computational modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative structure-activity relationship (QSAR) studies, could be valuable tools for future research on avosentan and similar compounds.

ANone: Avosentan exhibits predominant selectivity for ETA receptors. [, , ] While ETA blockade is desirable for its therapeutic effects, blockade of ETB receptors, particularly in the kidneys, can lead to fluid retention and edema, as ETB receptors promote sodium and water excretion. [, , ] The fluid retention observed with avosentan, especially at higher doses, may be attributed to some degree of off-target ETB receptor blockade. [, , , ] This highlights the importance of optimizing dosing strategies and potentially exploring more selective ETA antagonists.

ANone: Avosentan is primarily metabolized to its hydroxymethyl metabolite, Ro 68-5925. [] A study investigating the absolute bioavailability of avosentan found that the extent of absorption increased almost proportionally with the dose, although strict dose-proportionality for the rate of absorption was not demonstrated. []

ANone: A study utilizing a diabetic rat model of nephropathy demonstrated that the combination of avosentan with the ACE inhibitor lisinopril led to a more pronounced regression of renal lesions compared to either drug alone. [] The combination therapy normalized proteinuria, protected against tubulointerstitial damage, and restored podocyte numbers, highlighting a potential synergistic effect. []

ANone: Yes, several clinical trials have investigated avosentan's efficacy in treating diabetic nephropathy. The largest of these, the ASCEND trial, was prematurely terminated due to an increased risk of cardiovascular events, specifically fluid overload and congestive heart failure, in the avosentan groups. [, ]

ANone: The primary safety concern identified in avosentan clinical trials was an increased risk of fluid retention, leading to edema and, in some cases, congestive heart failure. [, , , ] This side effect, more pronounced at higher doses, led to the premature termination of the ASCEND trial and ultimately hindered avosentan's clinical development. [, ]

ANone: A post-hoc analysis of the ASCEND trial identified body weight increase, but not hemoglobin decrease, as a potential early indicator of congestive heart failure development in avosentan-treated patients. [] The study suggests that close monitoring of body weight could be crucial in future trials involving endothelin receptor antagonists. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.